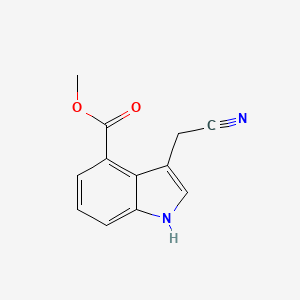

Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(cyanomethyl)-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)9-3-2-4-10-11(9)8(5-6-13)7-14-10/h2-4,7,14H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPQYXDLCHBRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC=C2CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595390 | |

| Record name | Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169546-86-5 | |

| Record name | Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Photoredox-Catalyzed Cyanomethylation of Indoles

Reaction Mechanism and General Procedure

The photoredox-mediated cyanomethylation of indoles, as demonstrated in recent studies, provides a high-yielding route to 3-cyanomethylated indoles. This method employs tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) as a photocatalyst under blue LED irradiation. Bromoacetonitrile serves as the cyanomethyl source, reacting with indole derivatives in dimethylformamide (DMF) at room temperature for 18 hours.

The mechanism proceeds via single-electron transfer (SET) from the excited Ir(ppy)₃ catalyst to bromoacetonitrile, generating a cyanomethyl radical. This radical adds regioselectively to the electron-rich 3-position of the indole ring, followed by rearomatization to yield the final product (Figure 1).

Key Advantages:

- Regioselectivity : The 3-position is favored due to indole’s inherent electronic properties.

- Mild Conditions : Avoids strong acids/bases, enabling compatibility with sensitive functional groups.

Substrate Scope and Yield Optimization

The photoredox method accommodates diverse indole substrates, though yields vary significantly with substitution patterns (Table 1):

Table 1: Photoredox Cyanomethylation of Substituted Indoles

| Substrate | Equivalents (Indole:Bromoacetonitrile) | Yield (%) | Notes |

|---|---|---|---|

| 3-Phenylindole | 1:1 | 67 | N-Isopropyl substituent |

| 3-(4-Fluorophenyl)indole | 2:1 | 90 | Excess indole improves yield |

| 2-Methylindole | 1:1 | 16 | 3-cyanomethylation despite 2-substituent |

| 2-Ethyl Ester Indole | 1:1 | 51 | Ester group tolerated |

| Cyclopropylindole | 1:1 | 19 | No ring-opening observed |

Data adapted from photoredox studies.

Critical parameters influencing yield include:

Limitations and Byproduct Formation

Electron-deficient indoles (e.g., 5-nitroindole) exhibit reduced reactivity due to decreased nucleophilic character at the 3-position. Additionally, heteroaromatic analogs like 5-azaindole form pyridinium-cyanoalkylated byproducts in >80% yields, highlighting substrate-specific challenges.

Classical Alkylation Approaches

Nucleophilic Substitution Strategies

Traditional methods involve introducing the cyanomethyl group via alkylation of pre-functionalized indoles. For example, 3-(halomethyl)-1H-indole-4-carboxylates react with potassium cyanide (KCN) in polar aprotic solvents:

$$

\text{3-(Chloromethyl)indole-4-carboxylate} + \text{KCN} \xrightarrow{\text{DMF, 60°C}} \text{Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate}

$$

Challenges:

- Safety Concerns : Handling cyanide reagents requires stringent safety protocols.

- Regiochemical Control : Competing reactions at nitrogen or 2-position may occur without directing groups.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Methyl 3-(Cyanomethyl)-1H-Indole-4-Carboxylate Synthesis

| Method | Yield Range (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Photoredox | 16–90 | 18 hours | Mild conditions, broad substrate scope | Catalyst cost, light requirement |

| Nucleophilic Substitution | 40–75 | 8–12 hours | No specialized equipment | Cyanide handling, side reactions |

| Friedel-Crafts | 10–30 | 24 hours | Simple setup | Poor selectivity, low yields |

Industrial-Scale Considerations

Process Optimization

For kilogram-scale production, photoredox methods face challenges in light penetration and catalyst recovery. Continuous-flow reactors with immobilized Ir(ppy)₃ on silica supports have been proposed to address these issues.

Purification Protocols

Chromatography on silica gel (ethyl acetate/hexane, 2:3) remains the standard for laboratory-scale purification. Industrial processes may employ crystallization by cooling saturated DMSO solutions, though yield losses (~15%) occur due to the compound’s moderate solubility.

Scientific Research Applications

Synthetic Routes

The synthesis of Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate typically involves several key steps:

- Preparation of the Indole Derivative: The synthesis starts with 3-(cyanomethyl)-1H-indole.

- Esterification: The indole derivative undergoes esterification with methanol in the presence of an acid catalyst to form the methyl ester.

- Optimization of Reaction Conditions: Industrial methods may optimize temperature, reaction time, and catalysts to enhance yield and purity.

Types of Reactions

The compound can participate in various reactions:

- Oxidation: Particularly at the indole ring.

- Reduction: Targeting the cyanomethyl group to convert it into an amine.

- Substitution Reactions: Especially at the nitrogen or ester group.

Organic Synthesis

Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to undergo various transformations makes it valuable for creating diverse chemical entities, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound is being investigated for its pharmacological properties, particularly:

- Anti-inflammatory Activity: Studies suggest potential pathways for reducing inflammation.

- Anticancer Properties: Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, making them candidates for further development in cancer therapy .

Biological Studies

Indoles, including this compound, are known for their biological activities. Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate can be used to study:

- Receptor Interactions: The indole ring can interact with various biological receptors, influencing signaling pathways.

- Metabolic Transformations: The cyanomethyl and ester groups can undergo metabolic changes that affect biological activity .

Material Science

In industrial applications, this compound is utilized in producing dyes and pigments due to its chromophoric properties. Its structural features allow it to be integrated into materials requiring specific optical characteristics.

Case Study: Anticancer Activity Assessment

Recent studies have evaluated the anticancer effects of Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate derivatives against various cancer cell lines such as A549 (lung adenocarcinoma). Results demonstrated significant cytotoxicity, suggesting potential as a lead compound for developing new anticancer agents .

Case Study: Anti-inflammatory Mechanisms

Research has also focused on the anti-inflammatory properties of this compound. Mechanistic studies showed that it could inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, while the cyanomethyl and ester groups can undergo metabolic transformations. These interactions and transformations can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomerism and Functional Group Variations

The reactivity and applications of indole derivatives are highly influenced by substituent positions and functional groups. Key comparisons include:

Impact of Ester Groups

- Ethyl vs. Methyl Esters : Ethyl 3-methyl-1H-indole-5-carboxylate (Similarity: 0.79) exhibits slower hydrolysis rates compared to methyl esters, affecting drug bioavailability .

- Carboxylic Acid Derivatives : 3-Carboxymethyl-1H-indole-4-carboxylic acid (from hydrolysis of the ester) shows increased polarity, impacting solubility and crystallinity .

Electronic and Steric Effects

- Cyanomethyl vs. Halogen Substituents: The electron-withdrawing cyanomethyl group at C3 enhances electrophilic substitution reactivity compared to electron-donating groups (e.g., methyl) . In contrast, iodo substituents (e.g., in Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate) facilitate transition metal-catalyzed cross-coupling reactions .

- N1 Substitution : Methylation at N1 (e.g., Methyl 1-methyl-1H-indole-4-carboxylate) increases steric hindrance, reducing nucleophilic attack at the indole NH .

Physicochemical Properties

Biological Activity

Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate is a significant compound within the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

Overview of Indole Derivatives

Indole derivatives, including methyl 3-(cyanomethyl)-1H-indole-4-carboxylate, are recognized for their wide-ranging pharmacological properties. These compounds often exhibit:

- Antiviral activity

- Anti-inflammatory effects

- Anticancer properties

- Antimicrobial effects

The structural characteristics of indoles allow them to interact with various biological targets, influencing numerous biochemical pathways.

The biological activity of methyl 3-(cyanomethyl)-1H-indole-4-carboxylate is primarily attributed to its interactions with specific biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various metabolic processes, such as cytochrome P450, which is crucial for drug metabolism .

- Receptor Binding : Its structural similarity to natural indole derivatives enables it to bind effectively to biological receptors, modulating their activity .

- Cellular Effects : In cancer cell lines, this compound can induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins .

Biological Activity

Research has demonstrated that methyl 3-(cyanomethyl)-1H-indole-4-carboxylate exhibits several notable biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth . |

| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing inflammation . |

| Antimicrobial | Exhibits activity against various pathogens, suggesting potential as an antimicrobial agent . |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that methyl 3-(cyanomethyl)-1H-indole-4-carboxylate effectively induced apoptosis in human cancer cell lines. The compound activated caspase-3 and caspase-9, leading to cell death through mitochondrial pathways .

- Antimicrobial Properties : Another research highlighted the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potential .

- Inflammation Modulation : The compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting its role in managing inflammatory diseases .

Pharmacokinetics

Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate demonstrates favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption rates have been noted, which is critical for oral bioavailability .

- Metabolism : The compound undergoes metabolic transformations that enhance its biological activity and efficacy .

Applications in Medicine and Industry

Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate has several applications:

- Drug Development : It is being investigated for its potential as a lead compound in developing new therapeutics for cancer and infectious diseases.

- Industrial Use : The compound serves as an intermediate in the synthesis of dyes and pigments due to its unique chemical structure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : Common approaches involve condensation of indole precursors with cyanomethylating agents. For example, refluxing 3-formyl-indole derivatives with sodium acetate and acetic acid under controlled conditions (e.g., 3–5 hours at 100–120°C) can yield the target compound. Adjusting stoichiometry (e.g., 1.1 equiv of aldehyde) and using polar aprotic solvents like DMF can improve yields .

- Critical Parameters : Reaction time, temperature, and acid catalysis (e.g., acetic acid) are crucial. Prolonged heating may lead to decomposition, while insufficient time results in unreacted intermediates.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Analytical Tools :

- NMR : Confirm substitution patterns (e.g., indole C-3 cyanomethyl group via and NMR shifts).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- Melting Point : Compare observed mp (if solid) with literature values (e.g., indole-4-carboxylate derivatives typically melt at 140–210°C depending on substituents) .

Q. What safety protocols are recommended for handling this compound in the lab?

- Precautions : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation or dermal exposure. Store in sealed containers at 2–8°C to prevent degradation .

- Emergency Response : In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., cyano vs. trifluoromethyl) impact the reactivity of indole-4-carboxylates in cross-coupling reactions?

- Experimental Design : Synthesize analogs (e.g., Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate) and compare their reactivity in Suzuki-Miyaura couplings. Use DFT calculations to model electron-withdrawing effects on the indole π-system .

- Data Interpretation : Fluorinated analogs may exhibit slower coupling rates due to reduced electron density at the C-3 position, whereas cyanomethyl groups could enhance electrophilicity.

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Process Optimization :

- Byproduct Source : Dimers or oxidized products from prolonged reflux.

- Solutions : Use radical inhibitors (e.g., BHT) or inert atmospheres (N) to suppress oxidation. Optimize chromatographic purification (e.g., silica gel with 0–15% MeOH in CHCl) to isolate the target compound efficiently .

- Scale-Up Challenges : Ensure consistent cooling rates during crystallization to avoid amorphous solids.

Q. How can computational modeling predict the crystallographic behavior of Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate?

- Software Tools : Use SHELX for structure refinement. Preprocess X-ray data with OLEX2 to resolve hydrogen bonding networks, particularly between the carboxylate and cyanomethyl groups .

- Validation : Compare predicted unit cell parameters (e.g., space group ) with experimental data. Discrepancies >1% may indicate disordered solvent molecules.

Data Contradictions and Resolution

Q. Conflicting melting points reported for indole-4-carboxylate derivatives: How to address this?

- Case Study : Literature mp for indole-4-carboxaldehyde ranges from 140–146°C, but some studies report 193–198°C for similar structures .

- Resolution : Verify polymorphic forms via PXRD. Hydrate vs. anhydrous forms can cause significant mp variations.

Q. Discrepancies in NMR shifts between synthetic batches: What are potential causes?

- Root Causes : Residual solvents (e.g., DMF or acetic acid) or tautomeric equilibria in the indole ring.

- Mitigation : Use deuterated solvents for NMR, and ensure complete drying under vacuum. For tautomers, acquire variable-temperature NMR to observe dynamic effects.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.